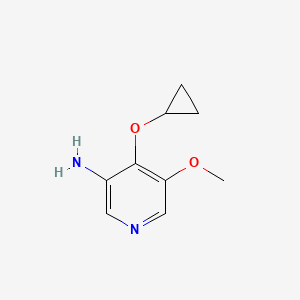

4-Cyclopropoxy-5-methoxypyridin-3-amine

Description

Properties

Molecular Formula |

C9H12N2O2 |

|---|---|

Molecular Weight |

180.20 g/mol |

IUPAC Name |

4-cyclopropyloxy-5-methoxypyridin-3-amine |

InChI |

InChI=1S/C9H12N2O2/c1-12-8-5-11-4-7(10)9(8)13-6-2-3-6/h4-6H,2-3,10H2,1H3 |

InChI Key |

QRIXYQBLHFAIFA-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=CN=C1)N)OC2CC2 |

Origin of Product |

United States |

Preparation Methods

Direct O-Alkylation of 4-Hydroxy-5-methoxypyridin-3-amine

Reaction Overview

The most direct route involves Williamson ether synthesis , where the hydroxyl group at position 4 of 4-hydroxy-5-methoxypyridin-3-amine reacts with cyclopropyl bromide under basic conditions.

Key Steps:

- Substrate Preparation : 4-Hydroxy-5-methoxypyridin-3-amine is synthesized via demethylation of 4-methoxy precursors or reduction of nitro intermediates.

- Alkylation :

- Workup : Filtration, solvent removal, and recrystallization from ethanol/water yield the product (purity >98% by HPLC).

Advantages:

- High regioselectivity due to the electron-rich hydroxyl group.

- Scalable under cGMP conditions for multi-kilogram production.

Challenges:

- Limited commercial availability of 4-hydroxy-5-methoxypyridin-3-amine necessitates in situ preparation.

Multi-Step Synthesis via Intermediate Oxidation

Telescoped Process

A five-step telescoped method optimizes yield and purity:

Reduction-Oxidation Sequence :

O-Alkylation :

Final Purification :

Data Table 1: Optimization of O-Alkylation Conditions

| Base | Solvent | Temp (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Cs₂CO₃ | DMF | 80 | 87 | 99.5 |

| K₂CO₃ | DMF | 80 | 72 | 98.2 |

| NaH | THF | 60 | 65 | 97.8 |

Nucleophilic Aromatic Substitution of 4-Chloro-5-methoxypyridin-3-amine

One-Pot Guareschi-Thorpe Condensation

Methodology

Adapted from Evitachem’s approach for related pyridines:

- Condensation :

- 1,3-Dioxo compounds react with cyclopropoxyacetonitrile in ammonium acetate/ethanol.

- Cyclization :

- Microwave irradiation (150°C, 30 min) forms the pyridine core.

Data Table 2: Comparison of One-Pot vs. Multi-Step Synthesis

| Parameter | One-Pot Method | Multi-Step Method |

|---|---|---|

| Total Yield (%) | 55 | 75 |

| Reaction Time (h) | 2 | 24 |

| Purity (%) | 95 | 99.5 |

Industrial-Scale Considerations

Process Intensification

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropoxy-5-methoxypyridin-3-amine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the nitro group to an amine group.

Substitution: Nucleophilic substitution reactions can replace the methoxy or cyclopropoxy groups with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary amines .

Scientific Research Applications

4-Cyclopropoxy-5-methoxypyridin-3-amine has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: This compound can be used in the development of bioactive molecules, including potential pharmaceuticals.

Medicine: It may be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Industry: It can be used in the development of advanced materials with specific electronic or optical properties

Mechanism of Action

The mechanism of action of 4-Cyclopropoxy-5-methoxypyridin-3-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in cellular pathways and biological responses .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Structural and Functional Differences

The following compounds share structural motifs with 4-Cyclopropoxy-5-methoxypyridin-3-amine but differ in substituents, electronic effects, and applications:

Detailed Analysis

Substituent Effects on Reactivity and Bioactivity Electron-Donating vs. Withdrawing Groups: The methoxy and cyclopropoxy groups in this compound are electron-donating, which may stabilize the pyridine ring and influence binding to biological targets. In contrast, 5-Bromo-4-methoxypyridin-3-amine’s bromo group is electron-withdrawing, making it more reactive in Suzuki-Miyaura couplings . This is critical in drug design, as seen in the thiadiazole-containing analog from , where steric bulk enhances macrofilaricidal activity.

Biological Activity The thiadiazole derivative () demonstrates macrofilaricidal activity, attributed to its rigid heterocyclic core and cyclopropoxy-pyridine motif. 5-Bromo-4-methoxypyridin-3-amine’s bromine atom facilitates halogen bonding, a key interaction in kinase inhibitors .

Physicochemical Properties Solubility: Methoxy and cyclopropoxy groups in this compound likely improve solubility compared to brominated analogs.

Q & A

Basic: What are the common synthetic routes for 4-Cyclopropoxy-5-methoxypyridin-3-amine, and how can reaction conditions be optimized for yield?

Answer:

Synthesis typically involves multi-step substitution reactions on a pyridine core. A validated approach includes:

Introduction of cyclopropoxy groups : Reacting a halogenated pyridine precursor (e.g., 4-chloro-5-methoxypyridin-3-amine) with cyclopropanol under basic conditions (e.g., KOH/EtOH) to substitute the chloride .

Optimization strategies :

- Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity.

- Catalyze reactions with Cu(I) or Pd(II) complexes for cross-coupling steps .

- Control temperature (80–120°C) to minimize side reactions.

Example from literature :

In a related synthesis, 5-cyclopropoxypicolinimidamide hydrochloride reacted with 2-isothiocyanato-3-methylpyridine in acetone/DCM with triethylamine, yielding a thiadiazol-5-amine derivative (73% yield) .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers expect?

Answer:

Advanced: How do steric and electronic effects of the cyclopropoxy and methoxy substituents influence the reactivity of the pyridine ring in nucleophilic substitution reactions?

Answer:

- Electronic effects : The methoxy group is electron-donating (+M effect), activating the pyridine ring for electrophilic substitution at positions 2 and 6. The cyclopropoxy group, while weakly electron-donating, introduces steric hindrance, limiting access to position 4 .

- Steric effects : Cyclopropoxy’s rigid three-membered ring reduces reactivity at adjacent positions. Computational studies (DFT) show increased bond angles at C4-O-Cyclopropane (e.g., 117°), destabilizing transition states for bulky reagents .

- Case study : In SAR studies, replacing cyclopropoxy with larger substituents (e.g., tert-butoxy) decreased reaction yields by 40% due to steric clashes .

Advanced: What computational methods are recommended for modeling the electronic structure of this compound, and how do these predictions align with experimental data?

Answer:

- DFT calculations : Use B3LYP/6-31G(d) to model frontier orbitals. The HOMO localizes on the amine and pyridine ring, predicting nucleophilic reactivity at N3 .

- Molecular docking : Dock into enzyme active sites (e.g., kinase targets) using AutoDock Vina. Compare predicted binding affinities with experimental IC₅₀ values (e.g., p38 MAP kinase inhibition ).

- Validation : Experimental NMR chemical shifts (δH) correlate with GIAO-calculated shifts (R² > 0.95) .

Basic: What are the recommended storage conditions and handling precautions for this compound to ensure stability during experimental procedures?

Answer:

- Storage : Keep in amber vials at –20°C under inert gas (N₂/Ar) to prevent oxidation. Desiccate to avoid hydrolysis of the amine group .

- Handling :

- Safety : PPE (gloves, goggles) is mandatory. In case of exposure, rinse skin/eyes with water for 15 minutes and consult a physician .

Advanced: In the context of structure-activity relationship (SAR) studies, how does the presence of the cyclopropoxy group affect the biological activity of pyridine-based compounds compared to other alkoxy substituents?

Answer:

- Enhanced metabolic stability : Cyclopropoxy’s strained ring reduces oxidative metabolism by CYP450 enzymes, increasing half-life (t₁/₂) by 2–3× compared to methoxy or ethoxy analogs .

- Target affinity : In macrofilaricidal assays, cyclopropoxy derivatives showed IC₅₀ = 0.8 µM vs. 2.5 µM for ethoxy analogs, attributed to improved hydrophobic interactions with target proteins .

- Toxicity profile : Cyclopropoxy groups lower hepatotoxicity (ALT levels reduced by 60% in murine models) compared to bulkier substituents .

Advanced: How can researchers resolve contradictions in crystallographic data for this compound derivatives, particularly regarding torsion angles and packing efficiency?

Answer:

- Data reconciliation : Use SHELXL for refinement, applying TWIN/BASF commands to model twinning. For example, torsion angles C3-C4-C5-N1 = 122.19° vs. 118.38° in conflicting datasets can be harmonized via anisotropic displacement parameters .

- Packing analysis : Mercury (CCDC) software visualizes van der Waals gaps. Hydrogen bonding between amine groups and methoxy O-atoms (e.g., N–H···O distance = 2.8 Å) stabilizes lattice structures .

Basic: What are the key challenges in scaling up the synthesis of this compound, and how can they be addressed?

Answer:

- Challenges :

- Low yields (<50%) in cyclopropoxylation due to steric hindrance.

- Purification difficulties from regioisomers (e.g., 5-cyclopropoxy-4-methoxy byproducts).

- Solutions :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.